molecular formula C14H15N7O2 B10978353 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10978353
M. Wt: 313.31 g/mol
InChI Key: DNWHWABUJOQPFW-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of benzotriazines and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazine and triazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine structures but different substituents.

    Triazole Derivatives: Compounds with similar triazole structures but different substituents.

Uniqueness

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of benzotriazine and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N7O2

Molecular Weight

313.31 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C14H15N7O2/c1-8(2)12-16-14(19-18-12)15-11(22)7-21-13(23)9-5-3-4-6-10(9)17-20-21/h3-6,8H,7H2,1-2H3,(H2,15,16,18,19,22)

InChI Key

DNWHWABUJOQPFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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